5-ブロモトリプタミン

概要

説明

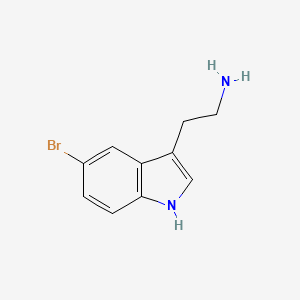

5-Bromotryptamine (5-BT), also known as 5-Br-DMT, is an indole alkaloid derivative of tryptamine. It has been studied extensively in the scientific community due to its potential applications in research, medicine, and biochemistry.

科学的研究の応用

抗精神病薬の開発

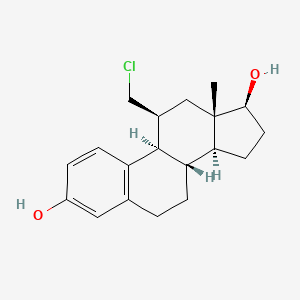

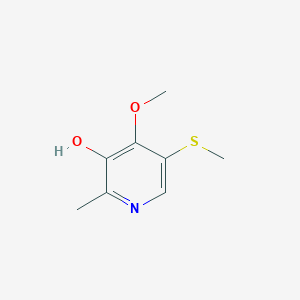

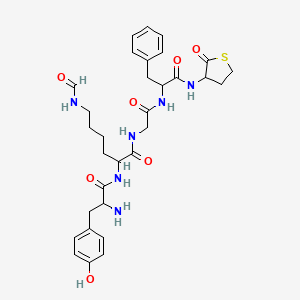

5-ブロモトリプタミンは、5-ヒドロキシトリプタミン2A型(5-HT2A)受容体の潜在的なアンタゴニストとして特定されています {svg_1}. 5-HT2A受容体は、神経精神疾患治療における革新的な抗精神病薬の開発のための重要な標的です {svg_2}.

セロトニン受容体の研究

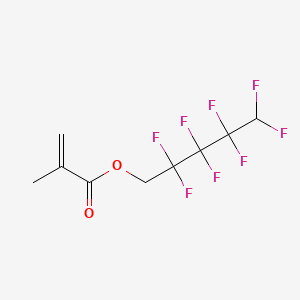

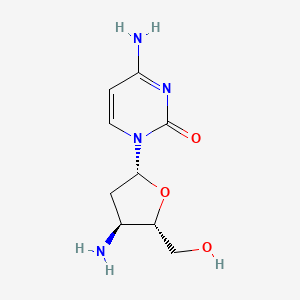

セロトニンまたは5-ヒドロキシトリプタミン(5-HT)は、認知、気分、交尾、摂食、睡眠など、中枢神経系(CNS)の幅広い生理学的および行動的機能を調節するモノアミン神経伝達物質です {svg_3}. 5-ブロモトリプタミンは、セロトニン受容体の機能と行動を研究するために使用できます。

ブロモトリプタミン誘導体の最適化

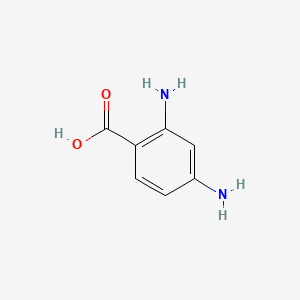

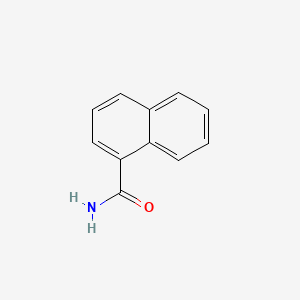

潜在的な5-HT2A受容体アンタゴニストとしての6-ブロモトリプタミン誘導体の発見と構造に基づく最適化に関する研究が行われています {svg_4}. これは、5-ブロモトリプタミンが新しい薬物の開発のためのベース分子として使用できることを示唆しています。

結合親和性の研究

5-ブロモトリプタミンとその誘導体の研究により、アシル基鎖の長さが5-HT2A受容体への結合親和性に影響を与える可能性があることが示されています {svg_5}. これは、改善された有効性を持つ新薬の設計に関する貴重な洞察を提供できます。

海洋天然物研究

5-ブロモトリプタミンは海洋細菌から発見されており、海洋天然物研究における潜在的な役割を示唆しています {svg_6}. これは、海洋生物の化学的多様性とその薬物発見における潜在的な応用を調査するために使用できます。

研究のための市販

5-ブロモトリプタミンは市販されており、さまざまな種類の科学研究に使用できます {svg_7}. その入手可能性により、基本的な生物学的調査から薬物発見および開発に至るまで、幅広い研究での使用が促進されます。

Safety and Hazards

5-Bromotryptamine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P264, P270, P301 + P312, and P501 .

将来の方向性

The future directions of 5-Bromotryptamine research could involve further exploration of its synthesis, chemical reactions, and mechanism of action. There is also potential for investigating its neuroprotective activity, as some brominated alkaloids have shown neuroprotective effects by reducing oxidative damage .

作用機序

Target of Action

5-Bromotryptamine primarily targets Serotonin N-acetyltransferase . This enzyme plays a crucial role in the regulation of the night/day rhythm of melatonin production in the pineal gland . It catalyzes the N-acetylation of serotonin into N-acetylserotonin, which is the penultimate step in the synthesis of melatonin .

Mode of Action

It is believed to interact with its target, serotonin n-acetyltransferase, and potentially influence the production of melatonin .

Biochemical Pathways

The biosynthesis of 5-Bromotryptamine is believed to involve the conversion of tryptophan into 5-hydroxytryptophan and then 5-hydroxylation followed by decarboxylation . This reaction mechanism has been verified by chemical biology studies on recombinant bacterial enzymes .

Result of Action

It is suggested that it may have a role in the regulation of melatonin production, which could potentially influence sleep patterns and circadian rhythms .

生化学分析

Biochemical Properties

5-Bromotryptamine plays a significant role in biochemical reactions, particularly those involving neurotransmitters. It is known to interact with enzymes such as serotonin N-acetyltransferase, which is involved in the synthesis of melatonin from serotonin . This interaction suggests that 5-Bromotryptamine may influence the regulation of circadian rhythms. Additionally, 5-Bromotryptamine has been shown to interact with various proteins and receptors, including the 5-hydroxytryptamine type 2A receptor . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on neurotransmission.

Cellular Effects

5-Bromotryptamine exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving serotonin receptors . This modulation can influence gene expression and cellular metabolism, potentially affecting mood, cognition, and other central nervous system functions. Furthermore, 5-Bromotryptamine has been shown to inhibit acetylcholinesterase activity, which may have implications for neurodegenerative diseases such as Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of 5-Bromotryptamine involves its binding interactions with specific biomolecules. For instance, it binds to the 5-hydroxytryptamine type 2A receptor, acting as an antagonist . This binding inhibits the receptor’s activity, which can alter downstream signaling pathways and gene expression. Additionally, 5-Bromotryptamine’s inhibition of acetylcholinesterase activity suggests that it may interfere with the breakdown of acetylcholine, thereby enhancing cholinergic signaling . These molecular interactions are critical for understanding the compound’s pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromotryptamine have been observed to change over time. Studies have shown that the compound is relatively stable under standard storage conditions . Its long-term effects on cellular function can vary. For example, prolonged exposure to 5-Bromotryptamine has been associated with sustained inhibition of acetylcholinesterase activity and prevention of β-amyloid oligomer formation . These findings suggest that 5-Bromotryptamine may have potential as a long-term therapeutic agent for neurodegenerative diseases.

Dosage Effects in Animal Models

The effects of 5-Bromotryptamine in animal models vary with different dosages. At lower doses, the compound has been shown to enhance cognitive function and prevent memory impairments induced by scopolamine . At higher doses, 5-Bromotryptamine may exhibit toxic or adverse effects, including potential neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

5-Bromotryptamine is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as serotonin N-acetyltransferase, which catalyzes the conversion of serotonin to N-acetylserotonin . This interaction is essential for the regulation of melatonin production and circadian rhythms. Additionally, 5-Bromotryptamine may influence metabolic flux and metabolite levels, particularly in pathways involving serotonin and acetylcholine .

Transport and Distribution

Within cells and tissues, 5-Bromotryptamine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function, particularly in the central nervous system. Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Bromotryptamine is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria These localizations can impact the compound’s activity and function, particularly in processes related to protein synthesis and energy metabolism

特性

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHUQJRRADEHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957504 | |

| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3610-42-2 | |

| Record name | 5-Bromotryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3610-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Bromotryptamine in organic synthesis?

A: 5-Bromotryptamine serves as a valuable building block in organic synthesis, particularly for creating complex heterocyclic compounds. For instance, it acts as a precursor in synthesizing indoloquinolizines and benzoquinolizines, important classes of compounds with potential biological activity . The bromine substituent at the 5-position allows for further functionalization through various coupling reactions, expanding its synthetic utility .

Q2: How can 5-Bromotryptamine be used in the synthesis of natural products?

A: 5-Bromotryptamine serves as a key starting material in the synthesis of several natural products. It plays a crucial role in the diastereoselective Pictet-Spengler reaction, leading to the synthesis of (−)-woodinine, a naturally occurring alkaloid . This reaction highlights the compound's versatility in constructing complex molecular frameworks found in natural products.

Q3: Can you elaborate on the role of 5-Bromotryptamine in the synthesis of indoloquinolizines?

A: Research shows that 5-Bromotryptamine, when reacted with α,β-unsaturated aldehydes and β-dicarbonyl compounds in the presence of a cerium(IV) ammonium nitrate catalyst, can produce highly substituted indolo[2,3-a]quinolizines . This multicomponent domino reaction proceeds through a series of steps, including β-enaminone formation, Michael addition, cyclization, and finally, a Pictet-Spengler reaction involving the 5-Bromotryptamine.

Q4: Are there alternative synthetic routes to access important compounds typically synthesized using 5-Bromotryptamine?

A: While 5-Bromotryptamine offers a direct route to specific compounds like 5-chloro- and 5-bromotryptamines and tryptophans, researchers have developed novel methodologies for their synthesis . These alternative approaches might offer advantages in terms of yield, reaction conditions, or access to different substitution patterns, further broadening the synthetic toolbox available to chemists.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B1198064.png)

![Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)